molecular formula C21H24N2O4 B4861890 ETHYL 4-(4-PENTANAMIDOBENZAMIDO)BENZOATE

ETHYL 4-(4-PENTANAMIDOBENZAMIDO)BENZOATE

Cat. No.: B4861890
M. Wt: 368.4 g/mol
InChI Key: XOKINQKFWSHAPD-UHFFFAOYSA-N
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Description

ETHYL 4-(4-PENTANAMIDOBENZAMIDO)BENZOATE is a benzoic acid derivative featuring an ethyl ester backbone and dual amide functionalities. Its structure comprises a central benzoate ring substituted at the para position with a benzamido group, which is further modified by a pentanamide chain.

Properties

IUPAC Name

ethyl 4-[[4-(pentanoylamino)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-5-6-19(24)22-17-11-7-15(8-12-17)20(25)23-18-13-9-16(10-14-18)21(26)27-4-2/h7-14H,3-6H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKINQKFWSHAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-PENTANAMIDOBENZAMIDO)BENZOATE typically involves a multi-step process. One common method includes the following steps:

    Alkylation: The starting material, 4-aminobenzoic acid, undergoes alkylation to introduce the ethyl ester group.

    Amidation: The intermediate product is then subjected to amidation with pentanoyl chloride to form the pentanamido derivative.

    Esterification: Finally, the compound is esterified to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized by using continuous-flow synthesis techniques. This approach allows for better control over reaction conditions, higher yields, and reduced production times .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-PENTANAMIDOBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

ETHYL 4-(4-PENTANAMIDOBENZAMIDO)BENZOATE has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-PENTANAMIDOBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. In the case of its potential use as a local anesthetic, the compound likely binds to sodium ion channels on nerve membranes, reducing their permeability to sodium ions. This action inhibits the conduction of nerve impulses, resulting in a loss of sensation .

Comparison with Similar Compounds

Structural Analogs with Sulfonamidobenzamide (SABA) Cores

SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate)

  • Structure : Replaces the amide group in the target compound with a sulfonamide linkage and introduces a chloro-phenylcarbamoyl substituent.
  • Biological Activity : Exhibits potent antimicrobial activity with a MIC of 0.45–0.9 mM against efflux-compromised E. coli (ΔtolC::tet) .
  • Key Difference : Sulfonamide groups generally enhance metabolic stability but may reduce solubility compared to amides.

Benzoate Esters with Heterocyclic Substituents

Compounds such as I-6230 (pyridazin-3-yl), I-6232 (6-methylpyridazin-3-yl), and I-6373 (3-methylisoxazol-5-yl) from feature phenethylamino or phenethylthio linkages to heterocyclic rings.

Amino-Substituted Benzoate Derivatives

  • Ethyl-p(n-butylamino)benzoate (): Features a butylamino group at the para position. Properties: The amino group enhances hydrophilicity, but its unmodified amine may limit stability under acidic conditions .
  • Ethoxylated Ethyl-4-aminobenzoate (): Modified with 25 ethylene oxide units (C₅₉H₁₁₁NO₂₇). Solubility: Water-soluble due to ethoxylation, contrasting with the target compound’s likely lower aqueous solubility .

Reactivity in Polymer Chemistry

  • Ethyl 4-(dimethylamino)benzoate (): Acts as a co-initiator in resin cements. Performance: Demonstrates higher reactivity (degree of conversion) than 2-(dimethylamino)ethyl methacrylate, with superior physical properties in polymer matrices .
  • Comparison : The target compound’s pentanamide chain could offer similar polarity but may alter polymerization kinetics due to steric hindrance.

Discussion of Substituent Effects

  • Amide vs. Sulfonamide : Sulfonamides (e.g., SABA1) improve metabolic resistance but may reduce solubility, whereas amides (target compound) balance polarity and stability.
  • Heterocycles : Pyridazine/isoxazole groups () enhance π-π stacking but require synthetic complexity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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